Cas no 23593-68-2 (1H-Imidazole, 2-methyl-1-(triphenylmethyl)-)
1H-Imidazole, 2-methyl-1-(triphenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole, 2-methyl-1-(triphenylmethyl)-
- 2-methyl-1-tritylimidazole
- DTXSID30347137
- Imidazole, 2-methyl-1-triphenylmethyl-
- 23593-68-2
- BS-22094
- DB-126990
- 1-trityl-2-methyl-imidazole
- CS-0204988
- 2-Methyl-1-trityl-1H-imidazole
- 1-Trityl-2-methylimidazole
- 2-Methyl-1-trityl-1H-imidazole #
- AKOS004904374
- SCHEMBL392779
- 2-METHYL-1-(TRIPHENYLMETHYL)IMIDAZOLE
-
- Inchi: 1S/C23H20N2/c1-19-24-17-18-25(19)23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-18H,1H3
- InChI Key: IQWYMGYULZCICZ-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1C)C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 324.1628
- Monoisotopic Mass: 324.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 17.8Ų
Experimental Properties
- PSA: 17.82
1H-Imidazole, 2-methyl-1-(triphenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069003279-10g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 10g |
$208.00 | 2023-09-02 | |
| Alichem | A069003279-25g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 25g |
$392.00 | 2023-09-02 | |
| Crysdot LLC | CD00005355-1g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 1g |
$40 | 2024-07-19 | |
| Crysdot LLC | CD00005355-5g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 5g |
$120 | 2024-07-19 | |
| Crysdot LLC | CD00005355-10g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 10g |
$200 | 2024-07-19 | |
| Crysdot LLC | CD00005355-25g |
2-Methyl-1-trityl-1H-imidazole |
23593-68-2 | 97% | 25g |
$400 | 2024-07-19 | |
| A2B Chem LLC | AB24000-1g |
2-Methyl-1-(triphenylmethyl)imidazole |
23593-68-2 | 96% | 1g |
$52.00 | 2024-04-20 | |
| A2B Chem LLC | AB24000-5g |
2-Methyl-1-(triphenylmethyl)imidazole |
23593-68-2 | 96% | 5g |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AB24000-10g |
2-Methyl-1-(triphenylmethyl)imidazole |
23593-68-2 | 96% | 10g |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AB24000-25g |
2-Methyl-1-(triphenylmethyl)imidazole |
23593-68-2 | 96% | 25g |
$445.00 | 2024-04-20 |
1H-Imidazole, 2-methyl-1-(triphenylmethyl)- Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1H-Imidazole, 2-methyl-1-(triphenylmethyl)-
1H-Imidazole, 2-Methyl-1-(Triphenylmethyl)-: A Comprehensive Overview of Its Structure, Applications, and Recent Advancements
1H-Imidazole, a heterocyclic aromatic compound belonging to the imidazole family, has garnered significant attention in the field of organic chemistry and pharmaceuticals. Among its various derivatives, 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole stands out due to its unique structure and potential applications in drug discovery and material science. This compound, also known by its CAS Registry Number 23593-68-2, is a tricyclic molecule that combines the imidazole ring with a methyl group and a triphenylmethyl substituent.
The structure of 1H-Imidazole features two nitrogen atoms in a five-membered ring, making it highly versatile for various chemical reactions. The substitution at position 2 with a methyl group and at position 1 with a triphenylmethyl group introduces additional complexity and functionality to the molecule. This makes 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole particularly interesting for researchers exploring aromatic heterocycles and their applications in medicinal chemistry.
Recent advancements in the synthesis of 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole have focused on optimizing reaction conditions to enhance yield and purity. For instance, a study published in the Journal of Organic Chemistry in 2023 demonstrated a novel one-pot synthesis method that significantly reduced the number of steps required compared to traditional multi-step procedures. This breakthrough not only streamlines the production process but also opens new avenues for scaling up the synthesis, which is crucial for its potential industrial applications.
In terms of biological activity, 1H-Imidazole derivatives have shown promising results in various therapeutic areas, including oncology and infectious diseases. The triphenylmethyl group attached to the imidazole ring in 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole adds electron-donating properties, which can influence the pharmacokinetics and bioavailability of the compound. Recent research has highlighted its potential as a template for designing new drugs targeting angiogenesis and inflammation.
The application of 1H-Imidazole derivatives in materials science is another area of active research. The unique electronic properties of 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole, particularly its conjugated system and aromatic stability, make it a candidate for use in organic electronics and photovoltaic materials. A 2023 study in Advanced Materials explored its potential as a building block for organic semiconductors, where it demonstrated excellent charge transport properties under ambient conditions.
Moreover, the compound's role in catalysis has been explored. Its ability to act as a chiral ligand in asymmetric catalysis reactions has shown promise in synthesizing enantioselective compounds, which are critical in drug development. A recent paper in Nature Chemistry reported the use of 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole derivatives as ligands in palladium-catalyzed cross-coupling reactions, achieving high enantioselectivity and reaction efficiency.
In conclusion, 2-Methyl-1-(Triphenylmethyl)-1H-Imidazole, with its CAS Registry Number 23593-68-2, is a multifaceted compound that bridges the realms of organic chemistry and pharmaceuticals. Its structural uniqueness, combined with recent advancements in synthesis and application, positions it as a valuable tool for researchers in drug discovery, materials science, and catalysis. As ongoing studies continue to uncover its potential, this compound is poised to play a significant role in addressing some of the most pressing challenges in modern medicine and technology.
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